molecular formula C20H32N2O2 B11362298 2-butoxy-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide

2-butoxy-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide

Cat. No.: B11362298
M. Wt: 332.5 g/mol
InChI Key: LFVQVAAWHCRUHN-UHFFFAOYSA-N
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Description

2-butoxy-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide is a synthetic compound that has garnered interest in various fields of scientific research It is structurally characterized by a benzamide moiety linked to a dimethylaminocyclohexyl group through a butoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide typically involves the following steps:

    Formation of the Benzamide Moiety: The benzamide core is synthesized through the reaction of an appropriate benzoyl chloride with an amine.

    Attachment of the Butoxy Chain: The butoxy chain is introduced via an etherification reaction, where an alcohol reacts with the benzamide under acidic or basic conditions.

    Introduction of the Dimethylaminocyclohexyl Group: The final step involves the reaction of the intermediate with a dimethylaminocyclohexylmethyl halide under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-butoxy-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzamide moiety to amines or alcohols.

    Substitution: Nucleophilic substitution reactions can modify the dimethylaminocyclohexyl group or the butoxy chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-butoxy-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules.

    Medicine: Research focuses on its potential as a therapeutic agent, particularly in pain management and neuropharmacology.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-butoxy-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets. It is known to act on the μ-opioid receptor, similar to other opioid analgesics. The compound binds to this receptor, leading to analgesic effects by modulating pain signaling pathways in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    AH-7921: A structurally related compound with similar analgesic properties.

    Morphine: A well-known opioid analgesic with a different structural framework but similar pharmacological effects.

    Codeine: Another opioid analgesic with a different structure but comparable therapeutic uses.

Uniqueness

2-butoxy-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide is unique due to its specific structural features, which confer distinct pharmacokinetic and pharmacodynamic properties. Its butoxy chain and dimethylaminocyclohexyl group contribute to its unique interaction with biological targets, differentiating it from other opioid compounds.

Properties

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

2-butoxy-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide

InChI

InChI=1S/C20H32N2O2/c1-4-5-15-24-18-12-8-7-11-17(18)19(23)21-16-20(22(2)3)13-9-6-10-14-20/h7-8,11-12H,4-6,9-10,13-16H2,1-3H3,(H,21,23)

InChI Key

LFVQVAAWHCRUHN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NCC2(CCCCC2)N(C)C

Origin of Product

United States

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